(1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol
CAS No.: 1707-77-3
Cat. No.: VC0003475
Molecular Formula: C12H22O6
Molecular Weight: 262.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1707-77-3 |
|---|---|
| Molecular Formula | C12H22O6 |
| Molecular Weight | 262.3 g/mol |
| IUPAC Name | (1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol |
| Standard InChI | InChI=1S/C12H22O6/c1-11(2)15-5-7(17-11)9(13)10(14)8-6-16-12(3,4)18-8/h7-10,13-14H,5-6H2,1-4H3/t7-,8-,9-,10-/m1/s1 |
| Standard InChI Key | ODYBCPSCYHAGHA-ZYUZMQFOSA-N |
| Isomeric SMILES | CC1(OC[C@@H](O1)[C@H]([C@@H]([C@H]2COC(O2)(C)C)O)O)C |
| SMILES | CC1(OCC(O1)C(C(C2COC(O2)(C)C)O)O)C |
| Canonical SMILES | CC1(OCC(O1)C(C(C2COC(O2)(C)C)O)O)C |
| Appearance | Powder |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a central ethane-1,2-diol backbone with two (4R)-2,2-dimethyl-1,3-dioxolane rings at the 1 and 2 positions. The stereochemistry is defined by the (1S,2S) configuration of the ethanediol moiety and the (4R) configuration of the dioxolane substituents . This arrangement confers rigidity and chiral selectivity, critical for its role in asymmetric synthesis.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1707-77-3 | |
| Molecular Formula | C₁₂H₂₂O₆ | |
| Molecular Weight | 262.3 g/mol | |
| Melting Point | 120–122°C | |
| Optical Rotation (c=5 in CHCl₃) | +5° to +7° | |
| SMILES | CC1(OCC(O1)C(C(C2COC(O2)(C)C)O)O)C |
Spectroscopic Characteristics
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NMR: High-field ¹H and ¹³C NMR spectra confirm the stereochemistry. Key signals include δ 1.3–1.5 ppm (methyl groups) and δ 3.5–4.5 ppm (dioxolane and ethanediol protons) .
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IR: Strong absorption bands at 3400 cm⁻¹ (O-H stretch) and 1100 cm⁻¹ (C-O-C ether linkage) .
Synthesis Methods
Traditional Zinc Chloride Catalysis
The classical method involves reacting D-mannitol with acetone using molten zinc chloride as a Lewis acid catalyst. This approach, pioneered by Baer, yields ~42–60% diacetonide but requires prolonged reaction times (22+ hours) and generates triacetonide byproducts .
Modern Catalytic Innovations
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Aquivion-H: A perfluorosulfonic acid ionomer enables room-temperature reactions in DMF, achieving 87% yield with minimal triacetonide formation. The catalyst is recyclable, enhancing sustainability .
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Pyridinium Salts: Using pyridinium p-toluenesulfonate in 1,4-dioxane solvent improves selectivity to 82% yield by mitigating hydrolysis and byproduct formation .
Table 2: Comparative Synthesis Metrics
| Method | Catalyst | Solvent | Yield (%) | Byproducts |
|---|---|---|---|---|
| ZnCl₂ | ZnCl₂ | Acetone | 42–60 | Triacetonides |
| Aquivion-H | Perfluorosulfonic | DMF | 87 | <5% triacetonides |
| Pyridinium p-TsOH | Pyridinium salt | Dioxane | 82 | Minimal |
Applications
Pharmaceutical Intermediate
The compound is a precursor to (R)-2,3-O-isopropylideneglyceraldehyde, a chiral synthon for antiviral agents (e.g., gemcitabine) and β-blockers . Its diacetonide groups protect hydroxyls during multistep syntheses .
Chiral Selectivity in Capillary Electrophoresis
As a chiral selector, diacetone-D-mannitol forms borate complexes in non-aqueous CE, resolving β-agonists and amino acids with high enantioselectivity .
Industrial and Biotechnological Uses
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Food Industry: Functions as a low-calorie sweetener due to its stability and sweetness profile .
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Cryopreservation: Protects cellular structures during freezing by inhibiting ice crystallization .
Research Advancements
Mechanistic Insights
Studies using HETCOR and NOE NMR elucidate the role of solvent polarity in acetalation. Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring diacetonide over triacetonide formation .
Catalytic Recyclability
Aquivion-H retains >90% activity after five cycles, reducing waste and costs . In contrast, ZnCl₂ cannot be recovered, necessitating neutralization and disposal .
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